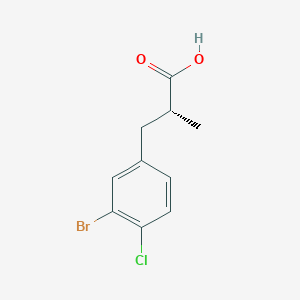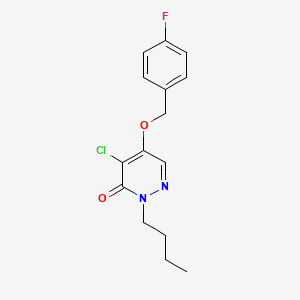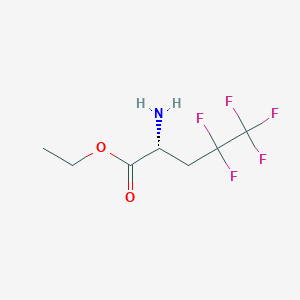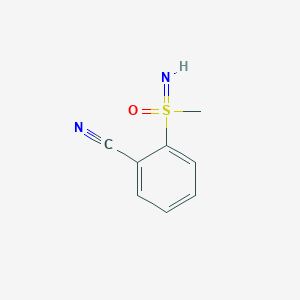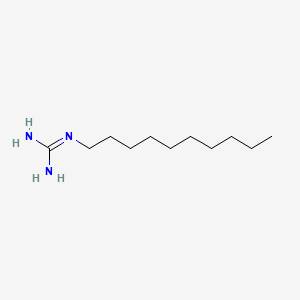
1-Decylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decylguanidine is an organic compound belonging to the guanidine family, characterized by the presence of a decyl group attached to the guanidine moiety. Guanidines are known for their strong basicity and ability to form stable complexes with various substrates. This compound is primarily used in industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylguanidine can be synthesized through the guanylation of decylamine with cyanamide or other guanidylating agents. The reaction typically involves the use of catalysts such as scandium(III) triflate or ytterbium triflate under mild conditions . The reaction can be carried out in aqueous solutions or organic solvents, depending on the solubility of the substrates.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where decylamine is reacted with guanidylating agents under controlled temperature and pressure conditions. The process may include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Decylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decylguanidine oxides, while substitution reactions can produce various substituted guanidines.
Scientific Research Applications
1-Decylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a therapeutic agent for treating infections and other diseases.
Industry: It is employed as a fungicide and bactericide in agricultural and industrial settings.
Mechanism of Action
The mechanism of action of 1-Decylguanidine involves its strong basicity and ability to form stable complexes with various substrates. It can disrupt microbial cell membranes, leading to cell lysis and death. The molecular targets include membrane proteins and enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
1-Dodecylguanidine: Similar in structure but with a dodecyl group instead of a decyl group.
Diphenylguanidine: Used in rubber vulcanization and as a complexing agent.
Guanidine Hydrochloride: Commonly used in protein denaturation studies.
Uniqueness: 1-Decylguanidine is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Its strong basicity and ability to form stable complexes make it valuable in various applications, particularly in antimicrobial and industrial settings.
Properties
Molecular Formula |
C11H25N3 |
|---|---|
Molecular Weight |
199.34 g/mol |
IUPAC Name |
2-decylguanidine |
InChI |
InChI=1S/C11H25N3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H4,12,13,14) |
InChI Key |
UUKBYINNKKOHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)
![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)

